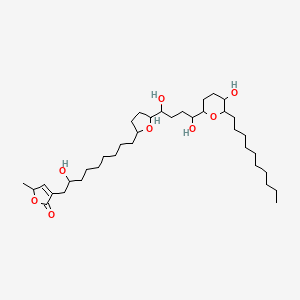

Mucocin

説明

特性

CAS番号 |

170591-47-6 |

|---|---|

分子式 |

C37H66O8 |

分子量 |

638.9 g/mol |

IUPAC名 |

4-[9-[5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-34-33(41)22-24-36(45-34)32(40)21-20-31(39)35-23-19-30(44-35)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3 |

InChIキー |

PIKSSLVYUFERQJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC1C(CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

正規SMILES |

CCCCCCCCCCC1C(CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

melting_point |

57-58°C |

物理的記述 |

Solid |

同義語 |

mucocin |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mucocin: A Potent Antitumor Acetogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucocin is a naturally occurring annonaceous acetogenin (B2873293) isolated from the leaves of Rollinia mucosa. As a member of the acetogenin family, it exhibits potent cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and biological activity of this compound, with a focus on its mechanism of action as an inhibitor of mitochondrial complex I and its potential as a therapeutic agent. Detailed methodologies for relevant assays are provided to facilitate further research and development.

Molecular Profile of this compound

This compound is a complex polyketide characterized by a C37 long-chain fatty acid derivative containing a tetrahydropyran (B127337) (THP) ring, a tetrahydrofuran (B95107) (THF) ring, and a terminal α,β-unsaturated γ-lactone.[1][2] This unique structure is crucial for its biological activity.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₆₆O₈ | [1][2] |

| Average Molecular Weight | 638.9 g/mol | [1][2] |

| Monoisotopic Molecular Weight | 638.475769 g/mol | [1] |

| IUPAC Name | 4-[9-[5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one | [1] |

| CAS Number | 170591-47-6 | [1] |

Synthesis of (-)-Mucocin

The total synthesis of (-)-Mucocin has been accomplished and reported in the literature, confirming its absolute stereochemistry.[1][2][3] A common strategy involves a convergent approach, synthesizing key fragments containing the THF and THP rings separately before coupling them and elaborating the lactone terminus.

General Synthetic Strategy

A representative synthetic approach involves the following key steps[1][2][3]:

-

Asymmetric Synthesis of Fragments: The C18-C34 fragment containing the tetrahydropyran (THP) ring and the C7-C17 fragment containing the tetrahydrofuran (THF) ring are synthesized enantioselectively. This often involves techniques like asymmetric glycolate (B3277807) aldol (B89426) additions and ring-closing metathesis (RCM) reactions.[1][2][3]

-

Fragment Coupling: The two complex fragments are coupled together. A selective cross-metathesis reaction is a powerful tool for this transformation.[1][2]

-

Elaboration of the Butenolide Ring: The α,β-unsaturated γ-lactone ring, a hallmark of acetogenins (B1209576), is installed at the terminus of the carbon chain.

-

Final Deprotection: Removal of protecting groups yields the final natural product, (-)-Mucocin.

The following diagram illustrates a high-level workflow for the synthesis of this compound.

Caption: General workflow for the total synthesis of (-)-Mucocin.

Biological Activity and Mechanism of Action

This compound's potent antitumor activity is primarily attributed to its role as a powerful inhibitor of the mitochondrial electron transport chain.[2][4]

Inhibition of Mitochondrial Complex I

The primary molecular target of this compound and other annonaceous acetogenins is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[4][5][6]

-

Mechanism: this compound binds to Complex I, obstructing the electron flow from NADH to ubiquinone. This inhibition disrupts the proton pumping mechanism, leading to a collapse of the mitochondrial membrane potential.[5][7]

-

Consequences: The inhibition of Complex I results in a significant decrease in ATP production. Cancer cells, with their high energy demands, are particularly vulnerable to this ATP depletion, which ultimately triggers apoptosis (programmed cell death).[2][4]

Induction of Apoptosis

By disrupting mitochondrial function, this compound initiates the intrinsic pathway of apoptosis.[5][8]

The signaling cascade is as follows:

-

Complex I Inhibition: this compound blocks the electron transport chain.

-

Mitochondrial Dysfunction: This leads to a decrease in mitochondrial membrane potential and increased production of reactive oxygen species (ROS).

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane releases cytochrome c and other pro-apoptotic factors into the cytoplasm.[8]

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.[8]

-

Apoptosis: The executioner caspases dismantle the cell, leading to its death.[8]

Caption: this compound-induced apoptosis via mitochondrial complex I inhibition.

Potential Inhibition of DNA Polymerase and Topoisomerase

Some studies on acetogenins suggest that they may also exert their cytotoxic effects by inhibiting DNA polymerase and topoisomerase.[9]

-

DNA Polymerase Inhibition: By interfering with DNA polymerases, acetogenins can halt DNA replication, a critical process for rapidly dividing cancer cells.

-

Topoisomerase Inhibition: Topoisomerases are essential for resolving DNA topological problems during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death.

Further research is needed to fully elucidate the specific inhibitory activity of this compound on these enzymes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of isolated mitochondria or Complex I.

Principle: The activity of Complex I is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer, MgCl₂, and NADH.

-

Inhibitor Incubation: Pre-incubate the isolated mitochondria with various concentrations of this compound or a known Complex I inhibitor (e.g., rotenone) for a specified time.

-

Initiation of Reaction: Initiate the reaction by adding a ubiquinone analog (e.g., decylubiquinone).

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADH oxidation and determine the inhibitory effect of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation activity is reduced, and the supercoiled form of the DNA is retained. The different DNA topoisomers can be separated by agarose (B213101) gel electrophoresis.

Protocol:

-

Reaction Setup: In a reaction tube, combine the reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound or a known inhibitor (e.g., camptothecin).

-

Enzyme Addition: Add human topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and EDTA.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. The inhibition is indicated by the persistence of the supercoiled DNA band.

Conclusion and Future Directions

This compound is a promising natural product with potent antitumor activity, primarily acting through the inhibition of mitochondrial complex I and subsequent induction of apoptosis. Its complex structure presents a challenge for synthesis but also offers opportunities for the development of novel analogs with improved therapeutic indices. Further research should focus on elucidating the full spectrum of its molecular targets, understanding its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its potential in combination therapies for various cancers. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of this compound and other annonaceous acetogenins.

References

- 1. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total synthesis of (-)-mucocin [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial complex I inhibitors, acetogenins, induce HepG2 cell death through the induction of the complete apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design syntheses and mitochondrial complex I inhibitory activity of novel acetogenin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling Mucocin: A Technical Guide to its Origin, Natural Source, and Biological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucocin, a potent Annonaceous acetogenin (B2873293), has garnered significant attention within the scientific community for its remarkable and selective cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the origin, natural source, and mechanism of action of this compound. It details its isolation from Rollinia mucosa and presents its activity as a powerful inhibitor of the mitochondrial electron transport chain. This document consolidates key quantitative data, outlines representative experimental protocols, and provides visual diagrams of its molecular mechanism and isolation workflow to serve as a comprehensive resource for ongoing research and drug development endeavors.

Introduction

This compound is a naturally occurring polyketide belonging to the Annonaceous acetogenin family, a class of compounds predominantly found in the Annonaceae plant family.[1][2][3] These compounds are characterized by a long hydrocarbon chain terminating in a γ-lactone ring.[1][2][3] First isolated from the leaves of Rollinia mucosa (Jacq.) Baill., this compound is distinguished by the presence of both a tetrahydrofuran (B95107) (THF) and a tetrahydropyran (B127337) (THP) ring in its structure.[2][4][5] Its potent and highly selective antitumor activity, reported to be up to 10,000 times more potent than adriamycin against certain cancer cell lines, positions it as a promising candidate for novel anticancer therapies.[4][5]

Origin and Natural Source

The primary natural source of this compound is the leaves of the plant Rollinia mucosa, a member of the Annonaceae family.[2][4] Annonaceous acetogenins (B1209576), as a class, are biosynthesized via the polyketide pathway.[6] The general method for obtaining these waxy substances from plant biomass involves ethanolic extraction followed by partitioning and chromatographic separations.[7] While specific yields of this compound from Rollinia mucosa are not extensively detailed in the public literature, the general approach for isolating Annonaceous acetogenins can be adapted for its procurement.

Molecular Mechanism of Action

This compound exerts its potent cytotoxic effects primarily through the inhibition of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[4][5][7] This inhibition disrupts the cell's primary energy production pathway, leading to a significant depletion of ATP.[4][5] Furthermore, this compound has been shown to inhibit the plasma membrane NADH oxidase, an enzyme often overactive in cancer cells.[4][5] The combined effect of these inhibitions is a catastrophic energy deficit within the cancer cell, ultimately inducing apoptosis (programmed cell death).[4][5]

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following table summarizes key findings, particularly its potent and selective cytotoxicity against human tumor cell lines.

| Parameter | Cell Line | Value | Reference |

| Cytotoxicity (Potency vs. Adriamycin) | A-549 (Lung Carcinoma) | 10,000 times | [4][5] |

| Cytotoxicity (Potency vs. Adriamycin) | PACA-2 (Pancreatic Carcinoma) | 10,000 times | [4][5] |

| Brine Shrimp Toxicity (IC50) | Artemia salina | 1.3 µg/mL | [5] |

| Cytotoxicity (ED50) | Lung Carcinoma (A-549) | 1.0 x 10-6 µg/mL | [7] |

Experimental Protocols

Objective: To extract and isolate this compound from the leaves of Rollinia mucosa.

Materials:

-

Dried and powdered leaves of Rollinia mucosa

-

Ethanol (B145695) (95%)

-

Water

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Brine shrimp larvae (Artemia salina) for bioactivity-guided fractionation

Methodology:

-

Extraction:

-

The dried, powdered leaf material is exhaustively extracted with 95% ethanol at room temperature.

-

The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a mixture of methanol and water and then partitioned against hexane to remove nonpolar constituents.

-

The methanolic layer is subsequently partitioned against dichloromethane. The acetogenin-rich fraction is typically found in the dichloromethane layer.

-

-

Bioactivity-Guided Fractionation:

-

The dichloromethane fraction is concentrated and subjected to the Brine Shrimp Lethality Test (BST) to confirm cytotoxic activity.

-

This active fraction is then subjected to open column chromatography on silica gel.

-

-

Chromatographic Separation:

-

The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (B1210297) or other suitable solvents.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) and BST.

-

Active fractions are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column, to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry, and by comparison with published data.

-

Conclusion and Future Directions

This compound stands out as a highly potent and selective antitumor agent with a well-defined mechanism of action targeting cellular energy metabolism. Its natural origin in Rollinia mucosa provides a starting point for its procurement, although total synthesis routes have also been successfully developed.[2][4][5] The detailed understanding of its inhibitory effects on mitochondrial Complex I and plasma membrane NADH oxidase offers a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing isolation techniques to improve yields from natural sources, exploring synthetic analogs to enhance efficacy and reduce potential toxicity, and conducting comprehensive in vivo studies to validate its therapeutic potential as a next-generation anticancer drug.

References

- 1. Showing Compound this compound (FDB003459) - FooDB [foodb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031391) [hmdb.ca]

- 4. Enantioselective Total Synthesis of the Potent Antitumor Agent (—)-Mucocin Using a Temporary Silicon-Tethered Ring-Closing Metathesis Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kysu.edu [kysu.edu]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Mucins

Clarification on the Term "Mucocin"

The term "this compound" is ambiguous in scientific literature. While PubChem lists a specific polyketide molecule with this name (CID 3505043), there is a significant lack of extensive research, experimental protocols, and established signaling pathways associated with this specific compound.[1][2] Conversely, the term is often used colloquially or in commercial contexts to refer to mucins or substances related to mucus. Given the audience of researchers and drug development professionals, this guide will focus on the physical and chemical properties of mucins , the primary macromolecular constituents of mucus, as this is a topic of significant scientific and therapeutic interest.

Mucins are a family of high-molecular-weight, heavily glycosylated proteins that form the structural basis of mucus, a viscoelastic gel lining the epithelial surfaces of the respiratory, gastrointestinal, and reproductive tracts.[3][4][5][6] Understanding the properties of mucins is critical for developing therapies for a range of diseases characterized by abnormal mucus production, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and asthma.[3][7]

Physicochemical Properties of Mucins

The unique physicochemical properties of mucins are central to the protective and selective barrier functions of mucus.[4][5] These properties are largely dictated by the structure and composition of the mucin glycoproteins.

Molecular Structure and Composition

Mucins consist of a protein backbone rich in proline, threonine, and serine (PTS domains), where numerous O-linked oligosaccharide chains are attached, giving them a "bottle brush-like" appearance.[4] These glycan chains can constitute up to 80% of the mucin's molecular weight.[4] Secreted, gel-forming mucins, such as MUC5AC and MUC5B, are large, polymeric molecules that form linear oligomers through disulfide bond cross-linking at their N- and C-termini.[6][8]

| Property | Value | Source |

| Molecular Weight (Polymeric) | 10–40 MDa | [3] |

| Molecular Weight (Subunit) | ~2 x 10^6 Da | [9] |

| Length | 200 nm to >10 µm | [9] |

| Composition | ~95% water, 2-3% mucins, 0.1-0.5% proteoglycans, 0.3-0.5% lipids | [6] |

Viscoelasticity

The viscoelastic nature of mucus, which is crucial for its protective and clearance functions, is primarily determined by the entanglement and cross-linking of mucin polymers.[3][8] The rheological properties of mucus can be influenced by factors such as pH, ionic strength, and the specific types of mucins present.[3][5] For instance, the bacterium Helicobacter pylori can locally increase the pH of stomach mucus to reduce its viscosity, facilitating its motility.[5]

| Mucin Type | Condition | Rheological Observation | Source |

| MUC5B (1.5 wt% at pH 4) | Cervical Mucus Mimic | Higher storage (G') and loss (G'') moduli compared to pH 7 | [4] |

| MUC5B (1.5 wt% at pH 7) | Lower storage (G') and loss (G'') moduli | [4] |

Experimental Protocols for Mucin Characterization

A variety of experimental techniques are employed to characterize the physical and chemical properties of mucins.

Measurement of Viscoelasticity

Macrorheology (Shear Rheometry): This technique measures the bulk viscoelastic properties of mucus or reconstituted mucin gels. A common method is Small Amplitude Oscillatory Shear (SAOS), where a small, oscillating strain is applied to the sample, and the resulting stress is measured to determine the storage modulus (G') and loss modulus (G'').[4]

Microrheology (Single-Particle Tracking - SPT): This method involves embedding microscopic tracer particles within the mucus gel and tracking their Brownian motion. The movement of these particles provides information about the local viscoelastic properties and microstructure of the gel.[4]

Determination of Mucin Composition and Distribution

Western Blotting: This technique is used to identify and quantify the presence of specific mucin proteins (e.g., MUC2, MUC5AC, MUC5B) in a sample.[10] For example, in a study on pseudomyxoma peritonei (PMP) mucin, western blotting revealed different distribution ratios of MUC2, MUC5B, and MUC5AC in soft, semi-hard, and hard mucin.[10]

Mechanism of Action of Mucolytic Agents

Mucolytic agents are drugs that reduce the viscosity of mucus, facilitating its clearance from the airways. These agents are crucial in the treatment of respiratory diseases with excessive or thickened mucus.[7]

Thiol-Based Mucolytics (e.g., N-acetylcysteine, Mecysteine)

These agents possess a free sulfhydryl (thiol) group that cleaves the disulfide bonds cross-linking the mucin polymers.[11][12] This disruption of the mucin network leads to a decrease in mucus viscosity.[11][12]

Caption: Mechanism of action of thiol-based mucolytics.

Sialomucin Production Modulators (e.g., Carbocysteine)

Carbocysteine works by enhancing the production of less viscous sialomucins while reducing the production of more viscous fucomucins.[13] This modulation of mucin types results in a less tenacious mucus that is easier to clear.[13]

Caption: Carbocysteine's modulation of mucin production.

Experimental Workflow for Evaluating Mucolytic Efficacy

The evaluation of a potential mucolytic agent involves a series of in vitro and in vivo experiments.

Caption: A generalized workflow for the development of mucolytic drugs.

This guide provides a foundational understanding of the physical and chemical properties of mucins, essential for researchers and professionals in drug development. The complex nature of mucins and their central role in numerous diseases present both challenges and opportunities for the development of novel therapeutic strategies.

References

- 1. This compound | C37H66O8 | CID 3505043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physicochemical properties of mucus and their impact on transmucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mucins and Their Role in Shaping the Functions of Mucus Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mucolytics, expectorants, and mucokinetic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mucin structure. The structure and heterogeneity of respiratory mucus glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physical and chemical characteristics of mucin secreted by pseudomyxoma peritonei (PMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Mecysteine Hydrochloride? [synapse.patsnap.com]

- 13. What is the mechanism of Carbocysteine? [synapse.patsnap.com]

In-Depth Technical Guide to Mucocin: A Potent Annonaceous Acetogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucocin is a naturally occurring Annonaceous acetogenin (B2873293) isolated from the leaves of Rollinia mucosa. As a member of the acetogenin family, it exhibits potent cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and mechanism of action. Detailed experimental protocols for its synthesis and potential biological evaluation are presented, alongside a discussion of the relevant signaling pathways implicated in its cytotoxic effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Chemical Identity

This compound is classified as a non-adjacent bis-tetrahydrofuran (THF) acetogenin. Its chemical structure and properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 170591-47-6[1] |

| IUPAC Name | 3-(9-{5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl}-2-hydroxynonyl)-5-methyl-2,5-dihydrofuran-2-one[2] |

| Alternate IUPAC Name | 4-[9-[5-[4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one[3] |

| Molecular Formula | C₃₇H₆₆O₈[2] |

| Molecular Weight | 638.9 g/mol [3] |

Biological Activity and Mechanism of Action

Annonaceous acetogenins (B1209576), including this compound, are well-documented for their potent cytotoxic and antitumor activities.[4] The primary mechanism of action for this class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[5]

Inhibition of Mitochondrial Complex I

The inhibition of Complex I by acetogenins disrupts the electron flow, leading to a decrease in ATP production. This energy depletion is particularly detrimental to cancer cells, which have a high metabolic rate and are heavily reliant on aerobic respiration. The disruption of the electron transport chain can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Induction of Apoptosis

The downstream consequence of mitochondrial dysfunction induced by this compound and other acetogenins is the activation of the apoptotic cascade. By inhibiting the primary source of cellular energy and increasing oxidative stress, these compounds can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, a family of proteases that execute the programmed cell death. Some studies on acetogenins suggest they can also influence the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Cytotoxicity Data

While specific IC50 or ED50 values for this compound against a panel of human cancer cell lines were not found in the immediate search results, closely related acetogenins isolated from the same plant, Rollinia mucosa, have demonstrated significant cytotoxicity. For instance, Muconin and Mucoxin, also discovered in Rollinia mucosa, have shown potent activity against various human tumor cell lines. The potent antitumor activity of this compound has been noted, and it is a significant driver for the numerous total synthesis efforts.

Signaling Pathways

The primary signaling event initiated by this compound is the inhibition of mitochondrial Complex I. This leads to a cascade of downstream events culminating in apoptosis. A simplified representation of this pathway is provided below.

Experimental Protocols

Total Synthesis of this compound

Several total syntheses of this compound have been reported. A general workflow, representative of these synthetic efforts, is outlined below. The synthesis typically involves the construction of two key fragments, which are then coupled, followed by final modifications to yield the natural product.

A detailed experimental protocol for a specific total synthesis would involve numerous steps with specific reagents and conditions, which can be found in the cited literature.

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a promising natural product with significant potential as an anticancer agent. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a clear rationale for its potent cytotoxicity. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the intricate details of its downstream signaling effects. The development of robust synthetic routes will be crucial for enabling more extensive preclinical and clinical investigations. This technical guide provides a foundational understanding of this compound for researchers dedicated to the discovery and development of novel cancer therapeutics.

References

- 1. Bioactive annonaceous acetogenins from Rollinia mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation of new bioactive annonaceous acetogenins from Rollinia mucosa guided by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Mucocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucocin, a prominent member of the annonaceous acetogenin (B2873293) family of natural products, has garnered significant scientific interest due to its potent and selective cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the molecular targets of this compound, its mechanism of action, and relevant experimental data. The primary therapeutic target of this compound is mitochondrial Complex I (NADH:ubiquinone oxidoreductase) , a critical enzyme in the electron transport chain. Inhibition of this complex disrupts cellular energy metabolism, leading to a cascade of events culminating in apoptotic cell death. This document consolidates quantitative data on this compound's efficacy, details key experimental protocols for its study, and visualizes its signaling pathways to support further research and drug development efforts.

Primary Therapeutic Target: Mitochondrial Complex I

The principal molecular target of this compound is the NADH:ubiquinone oxidoreductase, more commonly known as Complex I , the first and largest enzyme of the mitochondrial electron transport chain.[1][2]

Mechanism of Inhibition:

This compound acts as a potent inhibitor of Complex I.[1][2] Annonaceous acetogenins (B1209576), including this compound, bind within the ubiquinone-binding channel of Complex I.[3][4] This binding site is at the interface between the membrane-embedded and hydrophilic domains of the enzyme.[3][5] The elongated, amphipathic structure of this compound allows it to occupy the full length of this channel, with its hydrophilic moieties locking into specific hydrophilic regions within the otherwise hydrophobic channel.[3][5] This occupation physically obstructs the binding of ubiquinone, the natural substrate of Complex I, thereby halting the transfer of electrons from NADH.[4]

The consequence of this inhibition is a cessation of the proton-pumping activity of Complex I, which is essential for establishing the proton motive force across the inner mitochondrial membrane. This, in turn, leads to a drastic reduction in ATP synthesis via oxidative phosphorylation.[2] Cancer cells, with their high metabolic rate, are particularly vulnerable to this depletion of ATP, which triggers a cascade leading to programmed cell death, or apoptosis.[6]

Downstream Signaling: The Apoptotic Pathway

The inhibition of mitochondrial Complex I by this compound initiates the intrinsic pathway of apoptosis. This signaling cascade is a direct consequence of cellular energy depletion and mitochondrial stress.

The key steps in this pathway are:

-

ATP Depletion: Inhibition of Complex I leads to a significant drop in intracellular ATP levels.[2]

-

Induction of Mitochondrial Permeability Transition: The lack of ATP and the disruption of the electron transport chain contribute to the opening of the mitochondrial permeability transition pore (mPTP) and mitochondrial outer membrane permeabilization (MOMP).

-

Bax Activation and Cytochrome c Release: This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are activated and translocate to the mitochondria, facilitating the release of cytochrome c from the intermembrane space into the cytoplasm.[6][7][8]

-

Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9.[9][10]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[6][9][11]

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12]

Some studies also suggest that acetogenins can influence other signaling molecules, such as decreasing intracellular levels of cAMP and cGMP and inhibiting the ERK survival signaling pathway, which further contributes to their pro-apoptotic effect.[11][13]

Visualization of this compound's Apoptotic Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data: In Vitro Efficacy

The cytotoxic and anti-proliferative activities of this compound and other annonaceous acetogenins have been evaluated against a variety of human cancer cell lines. The following tables summarize the reported median effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (µg/mL) | Reference |

| A-549 | Lung Carcinoma | ED50 | 1.0 x 10⁻⁶ | [14] |

| PACA-2 | Pancreatic Carcinoma | ED50 | 4.7 x 10⁻⁷ | [14] |

| A-549 | Lung Cancer | - | Potency >10,000x Adriamycin | [1][15][16] |

| PACA-2 | Pancreatic Cancer | - | Potency >10,000x Adriamycin | [1][15][16] |

Table 2: Cytotoxicity of Related Annonaceous Acetogenins

| Compound | Cell Line | Cancer Type | Metric | Value (µg/mL) | Reference |

| Murisolin | A-549 | Lung Carcinoma | ED50 | 5.90 x 10⁻⁸ | [14] |

| Murisolin | HT-29 | Colon Adenocarcinoma | ED50 | 6.58 x 10⁻⁸ | [14] |

| Murisolin | A-498 | Kidney Carcinoma | ED50 | 1.09 x 10⁻⁹ | [14] |

| Mosin B | PACA-2 | Pancreatic Carcinoma | ED50 | 2.5 x 10⁻⁴ | [14] |

| Trilobacin | HT-29 | Colon Adenocarcinoma | ED50 | <10⁻¹⁵ | [14] |

| Annonacin | ECC-1 | Endometrial Cancer | EC50 | 4.62 - 4.92 | [11] |

| Annonacin | HEC-1A | Endometrial Cancer | EC50 | 4.62 - 4.92 | [11] |

| Pyranicin | HL-60 | Promyelocytic Leukemia | LD50 | 9.4 µM | [17] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard methodologies for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other acetogenin) stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Mitochondrial Complex I Activity Assay

This protocol describes an immunocapture-based method to specifically measure the activity of Complex I.

Materials:

-

Microplate with wells coated with anti-Complex I antibody

-

Cell or mitochondrial lysates

-

Assay buffer

-

NADH solution

-

Dye solution (for colorimetric detection)

-

Microplate reader (kinetic mode, absorbance at 450 nm)

Procedure:

-

Sample Preparation: Prepare mitochondrial extracts or whole-cell lysates from control and this compound-treated cells.

-

Immunocapture: Add the prepared lysates to the antibody-coated wells and incubate to allow the capture of Complex I.

-

Washing: Wash the wells to remove unbound components.

-

Assay Reaction: Prepare an assay solution containing NADH and the reporter dye in assay buffer. Add this solution to the wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 450 nm over time (e.g., every minute for 30 minutes).

-

Data Analysis: The rate of increase in absorbance is proportional to the Complex I activity. Calculate the specific activity (rate/µg of protein) and compare the activity in this compound-treated samples to the control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Control and this compound-treated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase Activation Assay

This protocol measures the activity of executioner caspases (e.g., caspase-3) using a fluorogenic substrate.

Materials:

-

Control and this compound-treated cell lysates

-

Caspase assay buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

-

Fluorometric plate reader

Procedure:

-

Lysate Preparation: Prepare cell lysates from treated and control cells.

-

Assay Setup: In a 96-well plate, add cell lysate, caspase assay buffer, and the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths at different time points.

-

Data Analysis: The increase in fluorescence corresponds to the cleavage of the substrate by active caspases and is proportional to caspase activity.

Clinical Status

Despite the promising preclinical data demonstrating potent anticancer activity, a thorough search of clinical trial registries and scientific literature reveals a lack of registered clinical trials for this compound or other purified annonaceous acetogenins for cancer treatment in humans.[18] While some alternative medicine products containing extracts from Annonaceae plants are marketed, they have not undergone rigorous, controlled clinical trials to establish their safety and efficacy.[18]

Conclusion

This compound presents a compelling profile as a potential anticancer agent with a well-defined primary therapeutic target: mitochondrial Complex I. Its mechanism of action, involving the disruption of cellular energy metabolism and subsequent induction of apoptosis, offers a clear rationale for its potent cytotoxicity against cancer cells. The quantitative data from in vitro studies underscore its high potency. However, the translation of this preclinical potential into a clinical therapeutic is yet to be realized, as evidenced by the absence of formal clinical trials. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and other annonaceous acetogenins, with the ultimate goal of exploring their therapeutic utility in oncology.

References

- 1. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kysu.edu [kysu.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. dovepress.com [dovepress.com]

- 8. Acetogenins from Annona muricata as potential inhibitors of antiapoptotic proteins: a molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantioselective Total Synthesis of the Potent Antitumor Agent (—)-Mucocin Using a Temporary Silicon-Tethered Ring-Closing Metathesis Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. derpharmachemica.com [derpharmachemica.com]

In Silico Prediction of Bioactive Peptides Interacting with Mucin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of peptides, with a specific focus on those that interact with or are derived from mucins. Given the ambiguity of the term "Mucocin" in current scientific literature, this document centers on well-characterized mucin-related bioactive peptides, such as the antimicrobial peptide MUC7 12-mer. We detail established computational workflows, from initial sequence-based screening and machine learning predictions to structure-based molecular docking. Furthermore, this guide presents detailed experimental protocols for the validation of in silico findings and summarizes key signaling pathways modulated by mucins that can be influenced by bioactive peptides. All quantitative data is presented in structured tables, and complex workflows and pathways are visualized using Graphviz diagrams to facilitate understanding and application by researchers in drug discovery and development.

Introduction: The Role of Mucins and Bioactive Peptides

Mucins are high molecular weight glycoproteins that form the primary structural component of mucus, a protective layer lining epithelial surfaces.[1] They play a crucial role in lubrication, barrier function, and cell signaling.[1] Bioactive peptides, short chains of amino acids, can exhibit a wide range of physiological effects, including antimicrobial, immunomodulatory, and anti-inflammatory activities. The interaction between bioactive peptides and mucins is a critical area of research, as the mucus layer can influence peptide stability and bioavailability, and some peptides are themselves derived from mucin proteins.[2][3]

This guide focuses on the computational prediction of the bioactivity of such peptides, a rapidly advancing field that accelerates the discovery of novel therapeutic agents.

In Silico Prediction of Peptide Bioactivity: A Workflow

The in silico prediction of peptide bioactivity typically follows a multi-step workflow that integrates various computational tools and databases. This process allows for the high-throughput screening of peptide candidates before their synthesis and experimental validation, saving significant time and resources.

Sequence-Based Prediction using Machine Learning

Machine learning models are powerful tools for the initial screening of large peptide libraries.[4][5] These models learn to distinguish between bioactive and non-bioactive peptides based on features derived from their amino acid sequences.

Methodology:

-

Data Collection: A crucial first step is the compilation of high-quality training datasets of peptides with known bioactivity (positive set) and peptides with no known activity (negative set). Several publicly available databases are invaluable for this purpose (see Table 1).[4]

-

Feature Extraction: The amino acid sequences are converted into numerical descriptors that the machine learning model can process. Common features include:

-

Amino acid composition (AAC)

-

Dipeptide composition (DPC)

-

Physicochemical properties (e.g., hydrophobicity, isoelectric point, net charge)

-

Pseudo amino acid composition (PseAAC)

-

-

Model Training and Validation: Various machine learning algorithms can be employed, including Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN).[5] The model is trained on the curated dataset and its performance is evaluated using techniques like cross-validation to ensure its predictive power on unseen data.[6]

Table 1: Key Databases for Antimicrobial and Bioactive Peptides

| Database | Description |

| APD3 (Antimicrobial Peptide Database) | A comprehensive database of natural antimicrobial peptides, providing information on their sequences, activities, and structures.[4] |

| DBAASP (Database of Antimicrobial Activity and Structure of Peptides) | A manually curated database containing information on peptide structure, antimicrobial and cytotoxic activities, and experimental conditions.[7] |

| CAMP (Collection of Antimicrobial Peptides) | A database that includes sequences, structures, and family information for both natural and synthetic antimicrobial peptides.[4] |

Structure-Based Prediction: Peptide-Protein Docking

For peptides identified as promising from sequence-based methods, structure-based approaches can provide deeper insights into their mechanism of action by predicting their interaction with specific protein targets.

Methodology:

-

Peptide and Target Structure Preparation: Three-dimensional structures of the peptide and the target protein (e.g., a specific mucin domain or a bacterial protein) are required. If experimental structures are unavailable, they can be predicted using homology modeling or ab initio methods.[8]

-

Molecular Docking: Computational docking algorithms, such as HADDOCK or AutoDock, are used to predict the binding pose and affinity of the peptide to the target protein.[1]

-

Binding Analysis: The resulting peptide-protein complexes are analyzed to identify key interacting residues and estimate the binding free energy, which helps in ranking the peptides based on their predicted affinity for the target.[9]

Quantitative Bioactivity Data of Mucin-Related Peptides

The following tables summarize the quantitative bioactivity data for well-characterized antimicrobial peptides derived from or interacting with mucins. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.[10]

Table 2: Antimicrobial Activity of MUC7 12-mer

| Organism | MIC (µM) | Reference |

| Candida albicans | 6.25 - 50 | [10][11] |

| Escherichia coli | 25 - 50 | [11] |

| Streptococcus mutans | > 50 | [10] |

| Staphylococcus aureus | > 50 | [10] |

Table 3: Antimicrobial Activity of Histatin 5

| Organism | MIC (µM) | Reference |

| Acinetobacter baumannii | 38 | [12] |

| Pseudomonas aeruginosa | 47 | [12] |

| Enterobacter cloacae | 90 | [12] |

| Candida albicans | 15 - 30 | [13] |

Experimental Protocols for In Vitro Validation

Experimental validation is essential to confirm the bioactivity predicted by in silico methods. Below are detailed protocols for common assays used to evaluate the antimicrobial and cytotoxic effects of peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[14]

Materials:

-

Test antimicrobial peptide

-

Target microorganism (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, inoculate 3-5 colonies of the test organism into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide in a suitable diluent (e.g., 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption).[14]

-

-

Assay Procedure:

-

Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

-

Add a specific volume (e.g., 11 µL) of each peptide dilution to the corresponding wells.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest peptide concentration at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.[14]

-

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

-

Test peptide

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the test peptide in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the peptide dilutions.

-

Include untreated cells as a control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.[15]

-

Mucin-Related Signaling Pathways

Bioactive peptides can exert their effects by modulating cellular signaling pathways. Transmembrane mucins, such as MUC1, are known to participate in signal transduction, influencing processes like cell proliferation, inflammation, and apoptosis.[17]

MUC1-Mediated Signaling

MUC1, a transmembrane mucin, can initiate intracellular signaling cascades upon external stimuli. Its cytoplasmic tail contains phosphorylation sites that can recruit various signaling proteins, leading to the activation of downstream pathways.

EGFR-MAPK-Sp1 Pathway in Mucin Regulation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of the expression of secreted mucins, such as MUC5AC. Activation of this pathway can be a target for bioactive peptides aimed at modulating mucus production.[18][19]

NF-κB Signaling in Mucin Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is also involved in the transcriptional regulation of mucin genes, such as MUC2 and MUC5AC, in response to inflammatory stimuli.[20][21]

Conclusion

The in silico prediction of the bioactivity of mucin-related peptides is a powerful and cost-effective approach to accelerate the discovery of novel therapeutic leads. By combining sequence-based machine learning methods for initial screening with structure-based docking for mechanistic insights, researchers can efficiently identify and prioritize promising peptide candidates. However, it is imperative that these computational predictions are followed by rigorous experimental validation to confirm their biological activity and assess their therapeutic potential. The workflows, data, and protocols presented in this guide offer a robust framework for scientists and drug developers to navigate this exciting field of research.

References

- 1. Protein-peptide docking - HADDOCK3 User Manual [bonvinlab.org]

- 2. researchgate.net [researchgate.net]

- 3. MTT (Assay protocol [protocols.io]

- 4. Machine Learning Prediction of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | AGRAMP: machine learning models for predicting antimicrobial peptides against phytopathogenic bacteria [frontiersin.org]

- 7. Histatin 5 Metallopeptides and Their Potential against Candida albicans Pathogenicity and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein-peptide modeling tutorial using a local version of HADDOCK3 – Bonvin Lab [bonvinlab.org]

- 9. scispace.com [scispace.com]

- 10. Factors affecting antimicrobial activity of MUC7 12-mer, a human salivary mucin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factors affecting antimicrobial activity of MUC7 12-mer, a human salivary mucin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Human Salivary Protein Histatin 5 Has Potent Bactericidal Activity against ESKAPE Pathogens [frontiersin.org]

- 13. The Antimicrobial Peptide Histatin-5 Causes a Spatially Restricted Disruption on the Candida albicans Surface, Allowing Rapid Entry of the Peptide into the Cytoplasm | PLOS Pathogens [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Involvement of IKK/IkBα/NF-kB p65 Signaling into the Regulative Effect of Engeletin on MUC5AC Mucin Gene Expression in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TNF-alpha activates MUC2 transcription via NF-kappaB but inhibits via JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mucocin solubility in different solvents

An In-Depth Technical Guide on the Solubility of Mucin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucins are a family of high molecular weight, heavily glycosylated proteins produced by epithelial tissues in most animals. Their primary function is to form protective gels, lubricating surfaces and forming barriers against pathogens. Due to their complex structure and tendency to aggregate, understanding the solubility of mucins is critical for research, drug development, and various biomedical applications. This guide provides a comprehensive overview of mucin solubility in different solvents, detailed experimental protocols, and a visual representation of a typical solubility testing workflow.

Quantitative Solubility of Mucin

The solubility of mucin is highly dependent on its source (e.g., porcine gastric, bovine submaxillary), purity, and the physicochemical properties of the solvent, such as pH, ionic strength, and temperature. The following table summarizes the solubility of mucin under various conditions.

| Mucin Type | Solvent System | Temperature (°C) | Mucin Concentration (mg/mL) | Solubility/Observations |

| Porcine Gastric Mucin (PGM) | 0.1 M NaCl | 25 | 1 - 30 | Forms a viscous solution; solubility decreases at higher concentrations. |

| Porcine Gastric Mucin (PGM) | 6 M Guanidine (B92328) HCl | 25 | > 50 | Soluble; Guanidine HCl acts as a potent denaturant, disrupting mucin aggregates. |

| Bovine Submaxillary Mucin (BSM) | Phosphate Buffered Saline (PBS), pH 7.4 | 37 | 10 | Readily soluble, forming a clear, viscous solution. |

| Bovine Submaxillary Mucin (BSM) | Deionized Water | 25 | 5 | Forms suspensions that can be solubilized by adjusting pH or ionic strength. |

| Ovine Submaxillary Mucin (OSM) | 0.05 M Tris-HCl, pH 8.0 | 20 | 1 - 10 | Soluble; solubility is pH-dependent. |

Experimental Protocols for Mucin Solubility Determination

Accurate determination of mucin solubility is essential for reproducible experimental results. The following are standard protocols used in the field.

Protocol 1: Gravimetric Method for Solubility Determination

This method directly measures the amount of dissolved mucin in a given solvent.

Materials:

-

Mucin powder (specify source and purity)

-

Solvent of interest (e.g., deionized water, PBS, guanidine HCl solution)

-

Centrifuge

-

Analytical balance

-

Lyophilizer (optional)

Procedure:

-

Add a known mass of mucin powder to a predetermined volume of the solvent.

-

Stir the suspension at a controlled temperature for a specified time (e.g., 24 hours) to ensure maximum dissolution.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the insoluble mucin.

-

Carefully decant the supernatant.

-

Dry the insoluble pellet (e.g., by lyophilization or in a drying oven at 60°C) until a constant weight is achieved.

-

The weight of the dried pellet represents the insoluble mucin.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Initial mass of mucin - Mass of insoluble mucin) / Volume of solvent

Protocol 2: Spectrophotometric Method using a Glycoprotein (B1211001) Assay

This method utilizes the glycosylated nature of mucins for quantification.

Materials:

-

Mucin powder

-

Solvent of interest

-

Periodic Acid-Schiff (PAS) reagent or other glycoprotein quantification kits

-

Spectrophotometer

Procedure:

-

Prepare a series of mucin standards of known concentrations in the solvent of interest to generate a standard curve.

-

Prepare the mucin suspension in the same solvent as in Protocol 1 and centrifuge to separate the soluble and insoluble fractions.

-

Collect the supernatant.

-

Perform the glycoprotein assay (e.g., PAS staining) on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Determine the concentration of the dissolved mucin in the supernatant by interpolating from the standard curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining mucin solubility.

Caption: Workflow for Mucin Solubility Determination.

Conclusion

The solubility of mucin is a complex property influenced by numerous factors. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with these challenging but important biopolymers. Careful consideration of the mucin source, solvent composition, and experimental methodology is crucial for obtaining reliable and reproducible solubility data. This, in turn, is essential for advancing research in areas ranging from mucosal biology to the development of new drug delivery systems.

An In-depth Technical Guide to the Stability of Mucocin Under Laboratory Conditions

Disclaimer: This document is a technical guide compiled for a hypothetical biomolecule designated "Mucocin." The data, pathways, and protocols presented herein are illustrative, based on established methodologies for protein and glycoprotein (B1211001) stability analysis, particularly mucins. It is intended to serve as a comprehensive framework for stability assessment.

Executive Summary

The stability of a biopharmaceutical active ingredient is a critical quality attribute that dictates its safety, efficacy, and shelf-life. This guide provides a detailed overview of the stability profile of this compound, a novel therapeutic glycoprotein, under a range of laboratory conditions. Through a series of forced degradation and long-term stability studies, we have characterized the impact of pH, temperature, light, oxidation, and mechanical stress on this compound's structural integrity and biological activity. The findings summarized in this document are essential for guiding formulation development, establishing appropriate storage and handling procedures, and defining a robust analytical control strategy for this compound-based therapeutics.

Physicochemical Properties and Stability Profile

This compound is a high-molecular-weight glycoprotein. Its complex structure, rich in both peptide backbones and extensive O-linked glycosylation, makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and aggregation. Understanding these liabilities is paramount for its development as a therapeutic agent.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to deliberately degrade the molecule to identify likely degradation products and pathways.[1][2] These studies are foundational for developing stability-indicating analytical methods.[1][3] this compound was subjected to a panel of stress conditions as recommended by ICH guidelines.[4] The results are summarized in Table 1.

Table 1: Summary of this compound Stability under Forced Degradation Conditions

| Stress Condition | Parameters | Observation | Primary Degradation Pathway | % Recovery (HPLC-SEC) |

| Acidic pH | 0.1 M HCl, 40°C, 48 hrs | Significant fragmentation and loss of secondary structure. | Hydrolysis of peptide bonds | 72% |

| Alkaline pH | 0.1 M NaOH, 40°C, 48 hrs | Moderate degradation and evidence of aggregation. | Deamidation, β-elimination | 85% |

| Neutral pH | pH 7.4 PBS, 60°C, 7 days | Formation of soluble aggregates and minor fragmentation. | Aggregation, Hydrolysis | 91% |

| Oxidative | 0.1% H₂O₂, RT, 24 hrs | Oxidation of methionine and cysteine residues confirmed by peptide mapping.[5][6] | Oxidation | 88% |

| Thermal | 80°C, 2 hrs | Pronounced aggregation and precipitation. Loss of tertiary structure. | Aggregation, Denaturation | 65% |

| Photostability | ICH Q1B Option 2, 1.2 million lux-hrs, 200 W-hrs/m² | Minor changes in color. Formation of photo-oxidized products.[7][8] | Photo-oxidation | 96% |

Long-Term and Accelerated Stability

Long-term stability of the lyophilized drug substance is critical for ensuring a viable product shelf-life.[9][10] Samples of lyophilized this compound were stored under real-time and accelerated conditions as per ICH Q5C guidelines.

Table 2: Long-Term Storage Stability of Lyophilized this compound (12-Month Data)

| Storage Condition | Parameter | Specification | 0 Months | 6 Months | 12 Months |

| 5°C ± 3°C | Appearance | White to off-white cake | Conforms | Conforms | Conforms |

| Moisture (%) | ≤ 2.0% | 1.1% | 1.2% | 1.3% | |

| Purity (HPLC-SEC) | ≥ 98.0% | 99.5% | 99.4% | 99.2% | |

| Potency (Cell-based Assay) | 80-120% | 102% | 101% | 98% | |

| 25°C / 60% RH | Appearance | White to off-white cake | Conforms | Conforms | Slight discoloration |

| Moisture (%) | ≤ 2.0% | 1.1% | 1.5% | 1.8% | |

| Purity (HPLC-SEC) | ≥ 98.0% | 99.5% | 98.8% | 98.1% | |

| Potency (Cell-based Assay) | 80-120% | 102% | 95% | 89% |

Key Experimental Protocols

Detailed and reproducible protocols are essential for consistent stability assessment. The following sections describe the core methodologies used in this guide.

Protocol: Forced Degradation by pH and Temperature Stress

Objective: To assess the intrinsic stability of this compound in aqueous solutions under acidic, alkaline, and neutral conditions at elevated temperatures.

Methodology:

-

Preparation: Prepare a 1.0 mg/mL solution of this compound in three separate buffers: 0.1 M HCl (pH 1.2), 10 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 13).

-

Incubation: Dispense aliquots of each solution into sealed glass vials. Place one set of vials in a calibrated incubator at 60°C. Keep a control set at 5°C.

-

Time Points: Withdraw samples at t=0, 2, 8, 24, and 48 hours. For the pH 7.4 sample, extend time points to 7 days.

-

Neutralization: Immediately neutralize the acidic and alkaline samples to pH 7.0 using appropriate amounts of NaOH or HCl, respectively.

-

Analysis: Analyze all samples and controls for purity and aggregation using Size Exclusion High-Performance Liquid Chromatography (HPLC-SEC).

-

Characterization: For significant degradants, employ techniques like LC-MS peptide mapping to identify modification sites.

Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm) of this compound, providing a direct measure of its conformational stability.[11][12]

Methodology:

-

Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0). Prepare a matching buffer blank for the reference cell.

-

Instrument Setup: Equilibrate the DSC instrument (e.g., Malvern Panalytical MicroCal PEAQ-DSC) at the starting temperature (20°C).

-

DSC Scan: Load the this compound sample into the sample cell and the buffer into the reference cell.

-

Data Acquisition: Initiate a temperature scan from 20°C to 110°C at a rate of 1°C/min.[13]

-

Data Analysis: After baseline subtraction, fit the resulting thermogram to a suitable model to determine the melting temperature (Tm), which is the peak of the unfolding transition.[14] A higher Tm indicates greater thermal stability.[15]

Visualized Pathways and Workflows

Hypothetical this compound Signaling Pathway

This compound is hypothesized to play a role in downregulating inflammatory responses by inhibiting the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism.

Caption: Proposed inhibitory mechanism of this compound on the LPS-induced NF-κB inflammatory pathway.

Experimental Workflow for Stability Testing

A structured workflow ensures all aspects of stability are systematically evaluated, from initial stress testing to long-term monitoring.

Caption: General experimental workflow for a comprehensive this compound stability assessment program.

Logic for Formulation Adjustment Based on Stability Data

Stability data directly informs formulation development. This diagram outlines the decision-making process for optimizing the this compound formulation.

Caption: Decision tree for formulation optimization based on specific degradation pathways observed.

References

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Protein Forced Degradation Studies [intertek.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Oxidation increases mucin polymer cross-links to stiffen airway mucus gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation increases mucin polymer cross-links to stiffen airway mucus gels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photostability Testing of Biopharmaceutical Products – StabilityStudies.in [stabilitystudies.in]

- 8. youtube.com [youtube.com]

- 9. Evaluating Stability of Lyophilized Biologics – StabilityStudies.in [stabilitystudies.in]

- 10. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Thermal Stability: Differential Scanning Calorimetry Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 13. tainstruments.com [tainstruments.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. info.gbiosciences.com [info.gbiosciences.com]

A Guide to Commercial Suppliers and Technical Applications of Purified Mucin for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available purified mucins. This document details quantitative data from various suppliers, outlines key experimental protocols for mucin analysis, and visualizes critical signaling pathways involving mucins.

Commercial Suppliers of Purified Mucin

A variety of commercial suppliers offer purified mucins, primarily derived from porcine stomach and bovine submaxillary gland. These preparations are available in different grades, from crude extracts to partially purified powders. The choice of supplier and product will depend on the specific research application, requiring careful consideration of purity, biological activity, and formulation. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Source | Catalog Number | Purity/Specifications | Formulation |